molecular formula C24H19FN2OS2 B2853530 2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide CAS No. 1795197-88-4

2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide

Cat. No. B2853530
M. Wt: 434.55
InChI Key: SZTKRHSUDCNZIP-UHFFFAOYSA-N
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Description

The compound “2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a benzamide group, which is a type of amide. The presence of a fluorophenyl group indicates that there is a phenyl ring with a fluorine atom attached .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The thiazole ring, benzamide group, and fluorophenyl group could each participate in different types of reactions .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to 2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide have been synthesized and evaluated for their anticancer properties. For instance, a series of substituted benzamides, including thiazole derivatives, demonstrated moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. These compounds showed higher activities compared to the reference drug, etoposide, in some cases (Ravinaik et al., 2021).

Antiparasitic Activity

Another research area for these compounds is their potential antiparasitic activity. A study on thiazol-2-ethylamines derivatives, including benzamide analogs, revealed significant activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. While none of the tested compounds cured mice infected with the parasite, several showed temporary reductions in parasitemia (Patrick et al., 2016).

Fluorescent Sensors

Compounds incorporating benzimidazole and benzothiazole units have been designed as fluorescent sensors for metal ions such as Al3+ and Zn2+. These sensors exhibit large Stokes shifts, good sensitivity, and selectivity, making them suitable for detecting specific analytes. The binding mechanisms and photophysical properties of these sensors have been thoroughly investigated, highlighting their potential in analytical chemistry (Suman et al., 2019).

Antituberculosis Agents

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among the synthesized compounds, specific derivatives demonstrated promising antituberculosis activity along with a favorable safety profile (Jeankumar et al., 2013).

Dye-Sensitized Solar Cells

In the field of renewable energy, novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge have been developed for dye-sensitized solar cells (DSSCs). These sensitizers exhibit improved light-harvesting capabilities and photovoltaic performance, demonstrating the potential of thiazole derivatives in enhancing the efficiency of DSSCs (Han et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, it could be harmful if swallowed, inhaled, or if it comes into contact with skin. It could also pose environmental hazards .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it’s a drug, future research could focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

2-ethylsulfanyl-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2OS2/c1-2-29-22-14-8-5-11-18(22)23(28)26-20-13-7-4-10-17(20)21-15-30-24(27-21)16-9-3-6-12-19(16)25/h3-15H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTKRHSUDCNZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide

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